3,5-Bis(4-ethoxybenzenesulfonamido)benzoic acid
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Overview
Description
3,5-Bis(4-ethoxybenzenesulfonamido)benzoic acid is a complex organic compound with the molecular formula C23H24N2O8S2 and a molecular weight of 520.58 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which make it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-ethoxybenzenesulfonamido)benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the sulfonation of 4-ethoxyaniline, followed by coupling with 3,5-diaminobenzoic acid under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(4-ethoxybenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines under specific conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and various substituted aromatic compounds .
Scientific Research Applications
3,5-Bis(4-ethoxybenzenesulfonamido)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Bis(4-ethoxybenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide groups can form hydrogen bonds with amino acid residues in proteins, affecting their activity and function . Additionally, the aromatic rings can participate in π-π interactions, further influencing molecular pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(4-methoxybenzenesulfonamido)benzoic acid: Similar structure but with methoxy groups instead of ethoxy groups.
3,5-Bis(4-chlorobenzenesulfonamido)benzoic acid: Contains chlorine atoms, leading to different reactivity and applications.
3,5-Bis(4-nitrobenzenesulfonamido)benzoic acid:
Uniqueness
3,5-Bis(4-ethoxybenzenesulfonamido)benzoic acid is unique due to its ethoxy groups, which provide distinct electronic and steric properties. These characteristics make it particularly useful in specific research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3,5-bis[(4-ethoxyphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O8S2/c1-3-32-19-5-9-21(10-6-19)34(28,29)24-17-13-16(23(26)27)14-18(15-17)25-35(30,31)22-11-7-20(8-12-22)33-4-2/h5-15,24-25H,3-4H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUULOZKOYXUBCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)NS(=O)(=O)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>78.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85199487 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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